Cas no 652971-46-5 ((3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid)

(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 化学的及び物理的性質
名前と識別子
-
- (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
- (+/-)-trans-4-Phenyl-pyrrolidine-3-carboxylic acid
- AG-G-45728
- AK113020
- CTK5C2511
- KB-207572
- LS30162
- PubChem18491
- SureCN1817856
- 652971-46-5
- 4-phenyl-3-pyrrolidinecarboxylic acid
- Trans-4-phenylpyrrolidine-3-carboxylic acid
- AKOS006283433
- SCHEMBL1817856
- 1260601-81-7
- AU-004/43508386
- DTXSID00679634
- CS-0184622
- EN300-198620
- (3R,4S)-4-PHENYLPYRROLIDINE-3-CARBOXYLICACID
- AC-22398
- 3-Pyrrolidinecarboxylic acid, 4-phenyl-, (3R,4S)-
- (3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid
-
- MDL: MFCD11520138
- インチ: InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
- InChIKey: XTJDGOQYFKHEJR-VHSXEESVSA-N
- ほほえんだ: C1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O
計算された属性
- せいみつぶんしりょう: 191.09500
- どういたいしつりょう: 191.095
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 49.3A^2
じっけんとくせい
- 密度みつど: 1.186 g/cm3
- ふってん: 372.8ºC at 760 mmHg
- フラッシュポイント: 179.3ºC
- 屈折率: 1.562
- PSA: 49.33000
- LogP: 1.40300
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196876-1g |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 95% | 1g |
$*** | 2023-05-29 | |
TRC | R228780-100mg |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid |
652971-46-5 | 100mg |
$ 585.00 | 2022-06-03 | ||
Chemenu | CM196876-1g |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 95% | 1g |
$729 | 2021-06-09 | |
TRC | R228780-25mg |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid |
652971-46-5 | 25mg |
$ 225.00 | 2022-06-03 | ||
Enamine | EN300-198617-0.5g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 0.5g |
$520.0 | 2023-05-31 | ||
Enamine | EN300-198617-0.05g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 0.05g |
$455.0 | 2023-05-31 | ||
Enamine | EN300-198617-10.0g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 10g |
$2331.0 | 2023-05-31 | ||
Enamine | EN300-198617-0.25g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 0.25g |
$498.0 | 2023-05-31 | ||
Enamine | EN300-198617-1.0g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 1g |
$541.0 | 2023-05-31 | ||
Enamine | EN300-198617-5.0g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 5g |
$1572.0 | 2023-05-31 |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacidに関する追加情報
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (CAS No. 652971-46-5): A Key Intermediate in Modern Pharmaceutical Synthesis
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 652971-46-5, is a highly significant compound in the realm of pharmaceutical chemistry. This chiral pyrrolidine derivative has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The precise stereochemistry of this molecule, characterized by its (3R,4S) configuration, makes it a valuable building block for constructing complex pharmacophores that exhibit desirable biological activities.
The structural framework of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted with a phenyl group at the 4-position and a carboxylic acid moiety at the 3-position. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for further functionalization. The carboxylic acid group, in particular, serves as a reactive handle for various chemical transformations, including esterification, amidation, and coupling reactions, which are essential for the synthesis of more intricate molecular architectures.
In recent years, the demand for enantiomerically pure intermediates has surged in the pharmaceutical industry, driven by the need for drugs with enhanced efficacy and reduced side effects. (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid exemplifies this trend, as its specific stereochemistry is often critical for achieving the desired pharmacological outcomes. Advanced synthetic methodologies have been developed to efficiently produce this compound in high enantiomeric purity, leveraging techniques such as asymmetric hydrogenation and chiral resolution processes.
The utility of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid extends beyond its role as a mere intermediate. It has been incorporated into various drug candidates targeting diverse therapeutic areas. For instance, studies have demonstrated its potential in the development of central nervous system (CNS) drugs, where the pyrrolidine scaffold is frequently found due to its ability to cross the blood-brain barrier. Additionally, derivatives of this compound have shown promise in treating neurological disorders by modulating neurotransmitter activity.
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates derived from (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid. By systematically modifying substituents on the pyrrolidine ring or introducing additional functional groups, chemists can fine-tune the biological profile of these derivatives. Such modifications have led to the discovery of novel compounds with improved potency and selectivity. For example, studies have shown that appending a hydroxyl group to the phenyl ring can enhance binding affinity to specific biological targets.
The synthesis of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid presents both challenges and opportunities for innovation. Traditional synthetic routes often involve multi-step sequences with moderate yields and require careful handling of chiral auxiliaries or catalysts. However, emerging technologies such as flow chemistry and biocatalysis offer more efficient and sustainable alternatives. These methods not only improve yield but also reduce waste generation, aligning with the growing emphasis on green chemistry principles.
The pharmaceutical industry continues to invest heavily in research aimed at uncovering new applications for (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid. Collaborative efforts between academia and industry have led to innovative approaches in drug design and development. For instance, computational modeling techniques are being employed to predict how modifications to this compound's structure will affect its biological activity. Such insights are crucial for accelerating the discovery process and bringing new therapies to market more rapidly.
Looking ahead, the future prospects for (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid appear promising as advancements in synthetic chemistry continue to evolve. The integration of artificial intelligence (AI) into drug discovery workflows holds particular promise for identifying novel derivatives with enhanced therapeutic potential. Furthermore, the expansion of high-throughput screening technologies will enable researchers to rapidly assess large libraries of compounds derived from this scaffold.
In conclusion,(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (CAS No. 652971-46-5) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative drug candidates. As research progresses and new methodologies emerge,this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
652971-46-5 ((3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid) 関連製品
- 939758-05-1(Methyl 4-phenylpyrrolidine-3-carboxylate)
- 161187-57-1(α-Glucosidase-IN-23)
- 42271-27-2(Methyl (ethylsulfonyl)acetate)
- 206761-68-4((2-Methoxy-5-phenyl)phenyl Isothiocyanate)
- 1209587-37-0(4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)
- 2138052-03-4(3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride)
- 30834-74-3(N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine))
- 2138562-28-2(3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid)
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 58645-20-8(2,3,4,6-Tetra-O-acetyl-D-mannopyranose)
